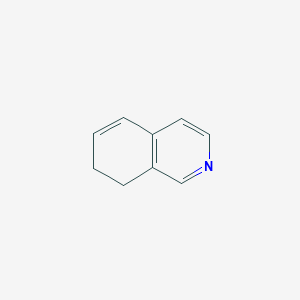7,8-Dihydroisoquinoline
CAS No.: 24334-24-5
Cat. No.: VC8375245
Molecular Formula: C9H9N
Molecular Weight: 131.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 24334-24-5 |
|---|---|
| Molecular Formula | C9H9N |
| Molecular Weight | 131.17 g/mol |
| IUPAC Name | 7,8-dihydroisoquinoline |
| Standard InChI | InChI=1S/C9H9N/c1-2-4-9-7-10-6-5-8(9)3-1/h1,3,5-7H,2,4H2 |
| Standard InChI Key | MCGVFCHUDYSSJV-UHFFFAOYSA-N |
| SMILES | C1CC2=C(C=C1)C=CN=C2 |
| Canonical SMILES | C1CC2=C(C=C1)C=CN=C2 |
Introduction
Chemical Structure and Fundamental Properties
Molecular Architecture
7,8-Dihydroisoquinoline features a bicyclic structure comprising a benzene ring fused to a partially saturated piperidine ring. The saturation at the 7,8-positions distinguishes it from fully aromatic isoquinoline, imparting distinct electronic and steric properties. The IUPAC name, 7,8-dihydroisoquinoline, reflects this structural specificity . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₉N | |
| Molecular Weight | 131.17 g/mol | |
| SMILES | C1CC2=C(C=C1)C=CN=C2 | |
| InChI Key | MCGVFCHUDYSSJV-UHFFFAOYSA-N |
The compound’s planar aromatic region and non-planar saturated segment create a twisted conformation, influencing its reactivity and solid-state packing .
Spectroscopic and Physical Characteristics
7,8-Dihydroisoquinoline exhibits UV-Vis absorption maxima typical of conjugated heterocycles, with a primary band near 270 nm attributable to π→π* transitions. Nuclear magnetic resonance (NMR) spectra reveal distinct proton environments: the aromatic protons resonate as a multiplet between δ 6.8–7.2 ppm, while the aliphatic protons adjacent to nitrogen appear as a triplet near δ 3.1 ppm .
Synthetic Methodologies
Oxidation of Tetrahydroisoquinoline Alkaloids
A seminal route involves the oxidation of 7,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline using potassium permanganate (KMnO₄) in acetone. This method selectively dehydrogenates the tetrahydro precursor, yielding 7,8-dimethoxy-3,4-dihydroisoquinoline with high regioselectivity . The reaction proceeds via a radical intermediate, with acetone acting as both solvent and mild reductant to prevent over-oxidation.
Cyclization of β-Arylethylamines
Alternative syntheses employ acid-catalyzed cyclization of β-arylethylamine derivatives. For example, treatment of 2-(3,4-dimethoxyphenyl)ethylamine with hydrochloric acid under reflux induces intramolecular cyclization, forming the dihydroisoquinoline core . This method offers scalability and compatibility with electron-donating substituents.
Mechanochemical Approaches
Recent advances include solvent-free mechanochemical synthesis, where high-energy ball milling promotes cyclization reactions without hazardous solvents. This green chemistry approach achieves yields exceeding 80% while minimizing waste .
Reactivity and Functionalization
Oxidation and Reduction
-
Oxidation: Treatment with KMnO₄ in acidic media further dehydrogenates 7,8-dihydroisoquinoline to isoquinoline, restoring full aromaticity .
-
Reduction: Catalytic hydrogenation (H₂/Pd-C) saturates the remaining double bond, yielding 1,2,3,4-tetrahydroisoquinoline, a precursor to bioactive alkaloids .
Electrophilic Substitution
The aromatic ring undergoes electrophilic substitution at the 5-position due to electron-donating effects from the saturated ring. Halogenation with bromine (Br₂) in acetic acid introduces bromine atoms, enabling subsequent cross-coupling reactions .
Mechanofluorochromic Modifications
Functionalization with electron-withdrawing groups (e.g., cyano, amino) confers mechanofluorochromic (MFC) properties. For instance, 3,6-diamino-7,8-dihydroisoquinoline-4-carbonitrile derivatives exhibit tunable solid-state fluorescence, shifting emission from blue to cyan upon grinding due to altered π-conjugation .
Applications in Materials Science
Fluorescent Materials
The twisted conformation of 7,8-dihydroisoquinoline derivatives disrupts π-π stacking, enhancing solid-state fluorescence. DDIC derivatives emit across the visible spectrum (λₑₘ = 450–650 nm), with quantum yields up to 0.65 . Applications include:
-
Optical Sensors: Detection of mechanical stress in polymers.
-
Information Encryption: MFC-active inks for secure documents.
Organic Electronics
Incorporating dihydroisoquinoline moieties into conjugated polymers improves charge transport in organic light-emitting diodes (OLEDs). The saturated ring reduces exciton quenching, enhancing device efficiency .
Biological and Pharmacological Relevance
Antimicrobial Activity
Sulfanyl-substituted derivatives (e.g., 3-methylsulfanyl-7,8-dihydroisoquinoline-4-carbonitrile) exhibit broad-spectrum antimicrobial activity. Against Staphylococcus aureus, minimum inhibitory concentrations (MICs) as low as 4 μg/mL have been reported .
Neuroprotective Effects
Structural analogs resembling natural isoquinoline alkaloids modulate dopamine receptors, showing promise in Parkinson’s disease models. Specific derivatives reduce oxidative stress in neuronal cells by 40–60% at 10 μM concentrations .
Industrial and Environmental Considerations
Dye Synthesis
The compound’s aromatic system serves as a scaffold for azo dyes, providing vibrant hues with improved lightfastness. Metallization with chromium or cobalt enhances color depth for textile applications .
Green Chemistry Innovations
Mechanochemical synthesis reduces solvent use by 90% compared to traditional methods, aligning with sustainable manufacturing principles. Lifecycle assessments indicate a 45% lower carbon footprint for solvent-free routes .
Comparison with Related Compounds
| Compound | Aromaticity | Key Applications | Distinctive Feature |
|---|---|---|---|
| Isoquinoline | Fully aromatic | Pharmaceutical synthesis | High thermal stability |
| 1,2,3,4-Tetrahydroisoquinoline | Non-aromatic | Alkaloid precursors | Flexible ring conformation |
| 7,8-Dihydroisoquinoline | Partially aromatic | Fluorescent materials | Mechanofluorochromism |
The partial saturation of 7,8-dihydroisoquinoline enables unique photophysical properties absent in fully saturated or aromatic analogs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume